molecular formula C10H13BrN2O2 B6196995 ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate CAS No. 1658467-54-9

ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B6196995
CAS No.: 1658467-54-9
M. Wt: 273.1
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Description

Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate is a chemical compound belonging to the class of imidazo[1,5-a]pyridines. This compound is characterized by its unique structure, which includes a bromine atom and an ethyl ester group attached to the imidazo[1,5-a]pyridine core.

Preparation Methods

The synthesis of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate typically involves the bromination of an imidazo[1,5-a]pyridine derivative followed by esterification. One common synthetic route includes the reaction of 1H-imidazo[1,5-a]pyridine-3-carboxylic acid with bromine in the presence of a suitable solvent to introduce the bromine atom. This is followed by esterification with ethanol under acidic conditions to yield the ethyl ester .

Chemical Reactions Analysis

Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide for hydrolysis), reducing agents (e.g., lithium aluminum hydride for reduction), and oxidizing agents (e.g., potassium permanganate for oxidation). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the imidazo[1,5-a]pyridine core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate can be compared with other imidazo[1,5-a]pyridine derivatives, such as:

  • 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine
  • 3-bromo-7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid
  • 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride

These compounds share

Properties

CAS No.

1658467-54-9

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.1

Purity

95

Origin of Product

United States

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